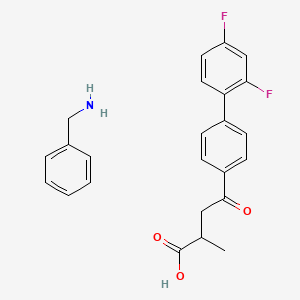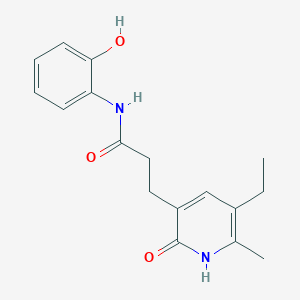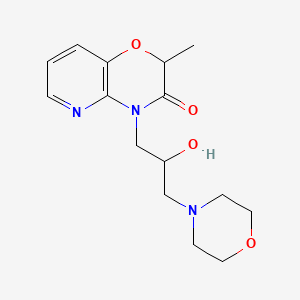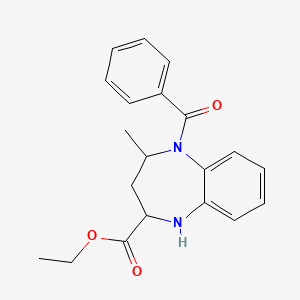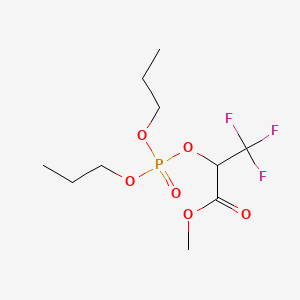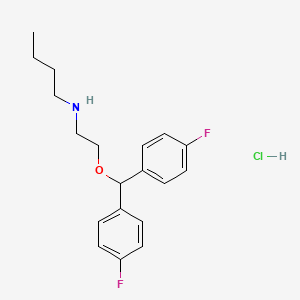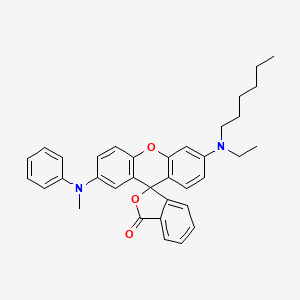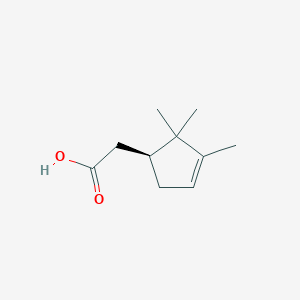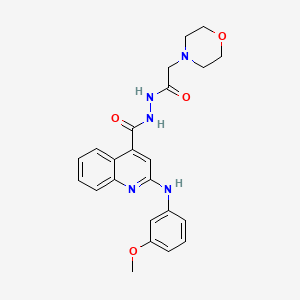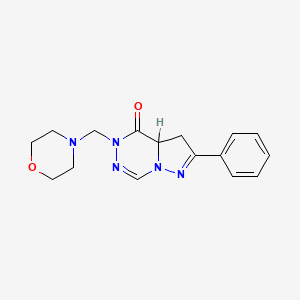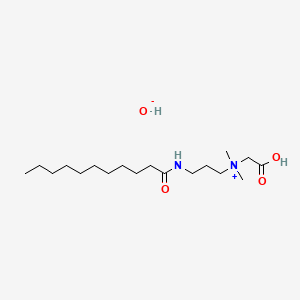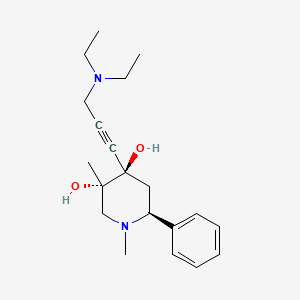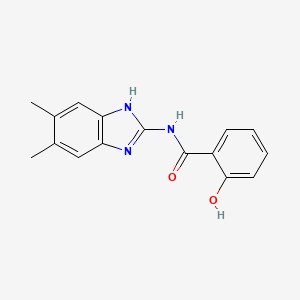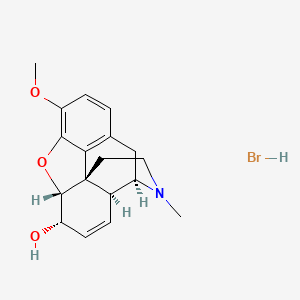
trans-Codeine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Codeine hydrobromide: is a derivative of codeine, an opioid analgesic commonly used for its pain-relieving and cough-suppressing properties. This compound is a salt form of codeine, where the hydrobromide component enhances its solubility and stability. Codeine itself is derived from the opium poppy and has been used in medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Codeine hydrobromide typically involves the bromination of codeine. The process begins with codeine, which undergoes a reaction with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and precise control of reaction parameters. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Codeine hydrobromide can undergo oxidation reactions, where it is converted into other compounds such as codeinone.
Reduction: Reduction reactions can convert this compound back to codeine or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the bromide ion under controlled conditions.
Major Products Formed:
Oxidation: Codeinone and other oxidized derivatives.
Reduction: Codeine and other reduced forms.
Substitution: Compounds with different functional groups replacing the bromide ion.
Scientific Research Applications
Chemistry: trans-Codeine hydrobromide is used as a starting material in the synthesis of various opioid derivatives. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, this compound is used to study the effects of opioids on cellular processes and receptor interactions. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of opioid drugs.
Medicine: Medically, this compound is used in formulations for pain relief and cough suppression. Its effectiveness and safety profile make it a widely used compound in clinical settings.
Industry: In the pharmaceutical industry, this compound is used in the production of various medications. Its stability and solubility properties make it an ideal candidate for drug formulation and development.
Mechanism of Action
trans-Codeine hydrobromide exerts its effects primarily through the agonism of opioid receptors, particularly the mu-opioid receptors. Upon binding to these receptors, it inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects. Additionally, it affects the cough center in the brain, leading to its antitussive properties.
Comparison with Similar Compounds
Codeine: The parent compound, used for pain relief and cough suppression.
Dextromethorphan hydrobromide: Another codeine analog used as a cough suppressant with minimal opioid receptor interaction.
Morphine: A more potent opioid analgesic derived from the same source as codeine.
Comparison: trans-Codeine hydrobromide is unique in its balance of solubility, stability, and pharmacological effects. Compared to codeine, it offers enhanced solubility due to the hydrobromide component. Unlike dextromethorphan hydrobromide, it has significant interaction with opioid receptors, making it more effective for pain relief. Morphine, while more potent, has a higher risk of dependence and side effects compared to this compound.
Properties
CAS No. |
16206-71-6 |
|---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12-,13+,17+,18+;/m1./s1 |
InChI Key |
XOXNTPXYPCJBHI-WKGHHLRDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


